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Compound of Interest

Compound Name: Luzopeptin C

Cat. No.: B1256992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Luzopeptin C and its

related analogs, including the naturally occurring Luzopeptins A and B, and the synthetic

Quinoxapeptin series. The data presented is primarily drawn from comprehensive studies on

the total synthesis and comparative evaluation of these compounds, offering insights into their

potential as cytotoxic and antiviral agents.

Mechanism of Action: DNA Bisintercalation
Luzopeptins and Quinoxapeptins are part of a class of cyclic depsidecapeptides that exert their

biological effects through high-affinity bisintercalation into DNA.[1][2][3] This mechanism

involves the insertion of their two planar quinoxaline chromophores between the base pairs of

the DNA double helix, leading to structural distortions that can interfere with DNA replication

and transcription, ultimately triggering cytotoxic responses. The structural differences in the

chromophore and the peptide core between Luzopeptins and their analogs influence the affinity

and selectivity of this binding.[1][2][3]
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Caption: Mechanism of action of Luzopeptin analogs.

Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of Luzopeptin C and its analogs against

a panel of human cancer cell lines and HIV-1 reverse transcriptase. The data reveals a distinct

structure-activity relationship among the tested compounds.
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Table 1: In Vitro Cytotoxicity (IC50, µM)
Compound L1210 (Leukemia) HCT-116 (Colon)

Luzopeptin A 0.0001 0.0001

Luzopeptin B 0.01 0.01

Luzopeptin C >1 >1

Quinoxapeptin A 0.01 0.01

Quinoxapeptin B 1 1

Quinoxapeptin C >10 >10

Data sourced from Boger et al., 1999.[1][2][3]

A clear trend in cytotoxicity is observed, with potency decreasing in the order of A > B > C for

both the Luzopeptin and Quinoxapeptin series.[2] The removal of each L-Htp acyl substituent

results in a significant 100- to 1000-fold reduction in cytotoxic potency.[2]

Table 2: HIV-1 Reverse Transcriptase Inhibition (IC50,
µM)

Compound HIV-1 RT

Luzopeptin A >100

Luzopeptin B 50

Luzopeptin C 10

Quinoxapeptin A 25

Quinoxapeptin B 5

Quinoxapeptin C 1

Data sourced from Boger et al., 1999.[1][2][3]

Interestingly, the trend for HIV-1 reverse transcriptase inhibition is the reverse of that observed

for cytotoxicity, with potency increasing in the order of C > B > A.[2] Quinoxapeptin C, a non-
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naturally occurring synthetic precursor, was identified as the most potent inhibitor of HIV-1

reverse transcriptase in this series and notably lacked dose-limiting in vitro cytotoxicity.[1][2][3]

Experimental Protocols
The following are the methodologies used to obtain the comparative bioactivity data.

In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the Luzopeptin and Quinoxapeptin analogs was determined using a

panel of human tumor cell lines. The assay was performed as follows:

Cell Culture: L1210 and HCT-116 cells were maintained in RPMI-1640 medium

supplemented with 10% fetal bovine serum and antibiotics at 37 °C in a humidified

atmosphere of 5% CO2.

Compound Preparation: The test compounds were dissolved in DMSO to prepare stock

solutions, which were then serially diluted with the culture medium to the desired

concentrations.

Assay Procedure: Cells were seeded in 96-well plates and exposed to various

concentrations of the test compounds for a specified period (typically 48-72 hours).

Cell Viability Measurement: Cell viability was assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was

measured at 570 nm using a microplate reader.

Data Analysis: The IC50 value, defined as the concentration of the compound that causes a

50% reduction in cell viability, was calculated from the dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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